molecular formula C17H16N2OS B2584465 1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole CAS No. 16302-91-3

1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2584465
CAS No.: 16302-91-3
M. Wt: 296.39
InChI Key: YALALOSTRQNGHY-UHFFFAOYSA-N
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Description

1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with benzoyl and benzylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with benzoyl chloride to form an intermediate, which is then treated with sulfur-containing reagents to introduce the benzylsulfanyl group. The final cyclization step forms the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The imidazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-methylimidazole: Similar structure but with a methyl group instead of a benzoyl group.

    2-phenylbenzimidazole: Contains a phenyl group instead of a benzoyl group.

    1-benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: A related compound with a benzodiazepine ring.

Uniqueness

1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole is unique due to the presence of both benzoyl and benzylsulfanyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-16(15-9-5-2-6-10-15)19-12-11-18-17(19)21-13-14-7-3-1-4-8-14/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALALOSTRQNGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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